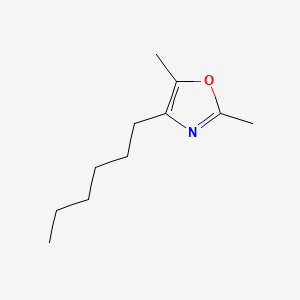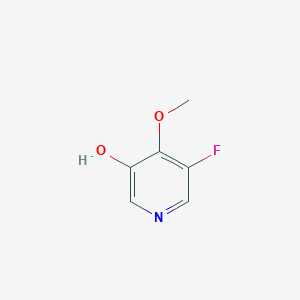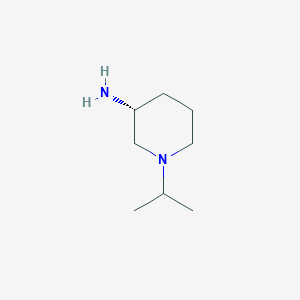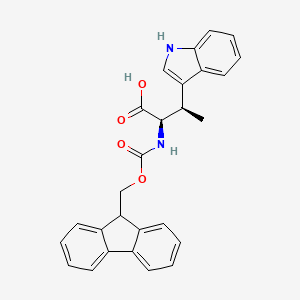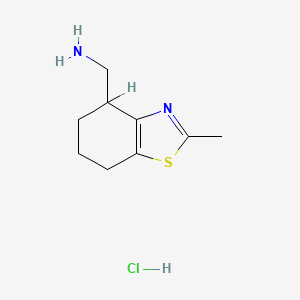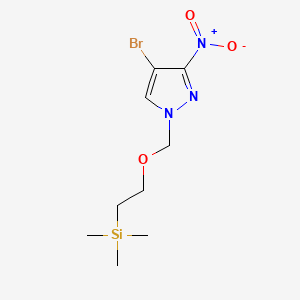![molecular formula C16H13NO3S B15364199 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This particular compound features a methylsulfonyl group attached to the phenyl ring, which significantly influences its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde typically involves multiple steps One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carboxylic acid.
Reduction: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-ol or 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-amine.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology: Biologically, 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exhibits antimicrobial and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory conditions.
Medicine: In medicine, this compound is investigated for its anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in various chemical processes.
Wirkmechanismus
The mechanism by which 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde exerts its effects involves interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing cellular pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carbaldehyde: Lacks the methylsulfonyl group, resulting in different reactivity and biological activity.
4-(Methylsulfonyl)phenyl-1H-indole: Similar structure but different position of the methylsulfonyl group.
5-(Methylsulfonyl)phenyl-1H-indole-2-carbaldehyde: Different position of the aldehyde group.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde stands out due to its specific arrangement of functional groups, which influences its chemical behavior and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C16H13NO3S |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
5-(4-methylsulfonylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c1-21(19,20)14-5-2-11(3-6-14)12-4-7-16-15(8-12)13(10-18)9-17-16/h2-10,17H,1H3 |
InChI-Schlüssel |
HAYXGDKKULZJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
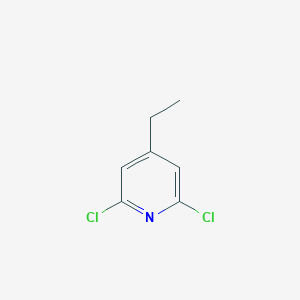

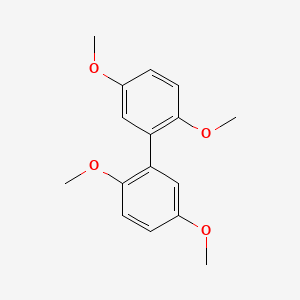

![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)
